molecular formula C7H15NO B2380014 5-Methoxy-2-methylpiperidine CAS No. 1250698-47-5

5-Methoxy-2-methylpiperidine

Cat. No.: B2380014
CAS No.: 1250698-47-5
M. Wt: 129.203
InChI Key: AFQBGTZTVSXPMM-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylpiperidine is a piperidine derivative featuring a methoxy group at the 5-position and a methyl group at the 2-position. This compound is synthesized via a tandem Michael addition-elimination reaction between 3,4-dibromo-5-methoxyfuran-2(5H)-one and 4-methylpiperidine in the presence of potassium fluoride . The resulting product exhibits a planar furanone ring and crystallizes in an asymmetric unit containing two independent molecules with distinct R and S spatial configurations. Weak intermolecular interactions (C–H⋯O and C–H⋯Br) stabilize its crystal packing .

It is hypothesized to act as a ligand or intermediate in pharmaceutical synthesis due to its polyfunctional groups (halogen, amino, carboxyl) .

Properties

IUPAC Name

5-methoxy-2-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-3-4-7(9-2)5-8-6/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQBGTZTVSXPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methylpiperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylpiperidine with methanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the methoxy group at the fifth position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives with different functional groups.

Scientific Research Applications

5-Methoxy-2-methylpiperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing their signaling pathways.

Comparison with Similar Compounds

Research Findings and Key Insights

Industrial and Regulatory Significance

  • Piperidine derivatives like Mesoridazine 5-Sulfoxide are critical in quality control for antipsychotic drugs, underscoring the need for pure reference standards .
  • Catalogs list over 50 structurally related 5-amino and 5-hydroxy piperidine/pyridine derivatives, highlighting their ubiquity in drug discovery pipelines .

Biological Activity

5-Methoxy-2-methylpiperidine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound is a member of the piperidine family, characterized by a six-membered ring containing one nitrogen atom, with a methoxy group attached to the fifth carbon atom and a methyl group on the second carbon. Its molecular formula is C7H17NC_7H_{17}N and it has a molecular weight of approximately 113.23 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
  • Anticancer Properties : Ongoing research is investigating its potential as an anticancer agent.
  • Neurological Effects : The compound's interaction with neurotransmitter receptors may hint at possible neuropharmacological applications.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound, against pathogenic bacteria and fungi. The results indicated moderate activity against Gram-positive and Gram-negative bacteria, as well as antifungal efficacy against Candida species. The minimum inhibitory concentration (MIC) values were determined to assess potency.

Microorganism MIC (µM) Activity
Pseudomonas aeruginosa0.21Potent
Escherichia coli0.21Potent
Candida albicansVariesModerate

Anticancer Research

In vitro studies have shown that this compound may induce apoptosis in cancer cell lines. These studies typically involve assays such as MTT or Annexin V staining to evaluate cell viability and apoptotic markers. Further research is required to elucidate the specific mechanisms of action.

Case Studies

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